

Chemical structure of Acloproxalap (ADX-629)

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Compound of Interest

Compound Name: *Acloproxalap*

Cat. No.: *B10830846*

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An In-depth Technical Guide to the Chemical Structure and Activity of **Acloproxalap** (ADX-629)

Introduction

Acloproxalap, also known as ADX-629, is an investigational, first-in-class, orally administered small-molecule drug candidate under development by Aldeyra Therapeutics.[1][2] It is a modulator of Reactive Aldehyde Species (RAS), which are pro-inflammatory molecules implicated in the pathogenesis of various immune-mediated and metabolic diseases.[1][3]

Acloproxalap is a quinoline-based aldehyde scavenger designed to trap these toxic aldehydes, thereby reducing inflammation and subsequent tissue damage.[4] This document provides a detailed overview of its chemical properties, mechanism of action, and supporting experimental data.

Chemical Structure and Properties

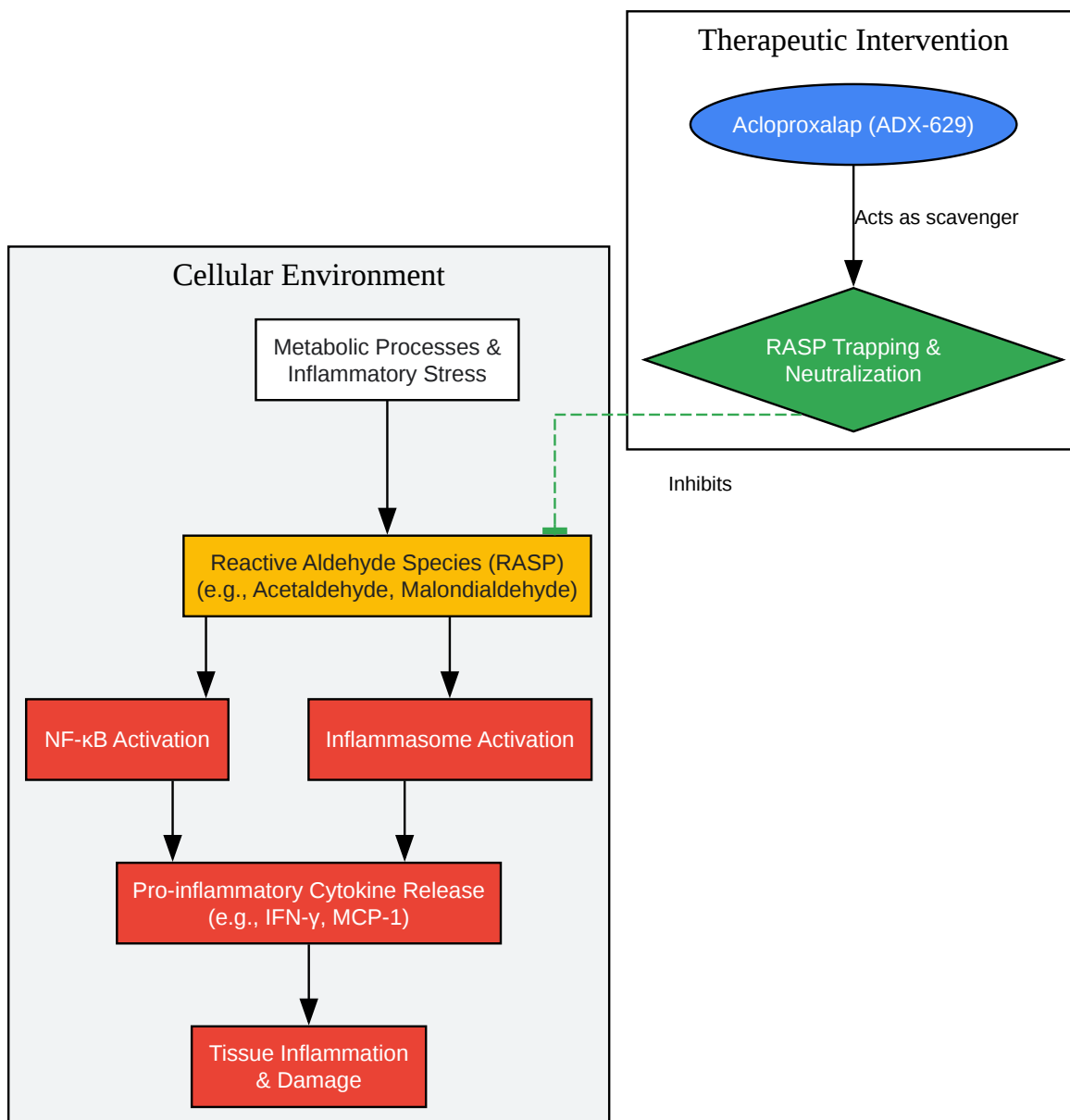
Acloproxalap is an analog of reproxalap. Its chemical identity has been established through various analytical methods, and its key properties are summarized below.

Property	Value	Source
IUPAC Name	2-(3-aminoquinolin-2-yl)propan-2-ol	[PharmaCompass]
Synonyms	ADX-629, Acloproxalap	[PharmaCompass]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[PharmaCompass]
Molecular Weight	202.25 g/mol	[PharmaCompass]
Canonical SMILES	<chem>CC(C)(C1=NC2=CC=CC=C2C=C1N)O</chem>	[PharmaCompass]
InChI Key	NOFRQDXKZDAYGB-UHFFFAOYSA-N	[PharmaCompass]
CAS Number	1824609-67-7	[PharmaCompass]

Mechanism of Action: RASP Scavenging

Acloproxalap's therapeutic potential stems from its function as a potent scavenger of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules produced during metabolic processes and inflammatory responses. These aldehydes contribute to cellular damage and propagate inflammation by activating a wide array of pro-inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A, leading to cytokine release.

ADX-629 is designed to trap and neutralize these aldehydes, effectively acting as an upstream immunological switch that can shift the immune system from a pro-inflammatory to an anti-inflammatory state. By reducing the overall "aldehyde load," **Acloproxalap** mitigates the downstream inflammatory cascade.



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Caption: Mechanism of RASP-mediated inflammation and **Acloproxalap** intervention.

Preclinical and Clinical Data

Acloproxalap (ADX-629) has been evaluated in various preclinical models and clinical trials, demonstrating its potential to mitigate inflammation and disease pathology.

Preclinical Efficacy in Alcoholic Liver Disease (ALD)

In a mouse model of ALD, ADX-629 treatment resulted in significant reductions in key disease markers compared to untreated, ethanol-fed mice.

Parameter Measured	Outcome	P-value
Liver Acetaldehyde (AA)	Significant Decrease	$p < 0.05$
Liver Malondialdehyde-Acetaldehyde (MAA)	Significant Decrease	$p < 0.05$
Circulating Anti-MAA Antibody	Significant Decrease	$p < 0.05$
Liver/Serum Triglycerides	Significant Decrease	$p < 0.01$
Liver Fat Accumulation	Significant Decrease	$p < 0.0001$
Serum IFN- γ and MCP-1	Significant Decrease	$p < 0.01$

Clinical Efficacy in Acute Alcohol Challenge

In a Phase 2 crossover trial, ADX-629 demonstrated target engagement and improved signs of acute alcohol intoxication.

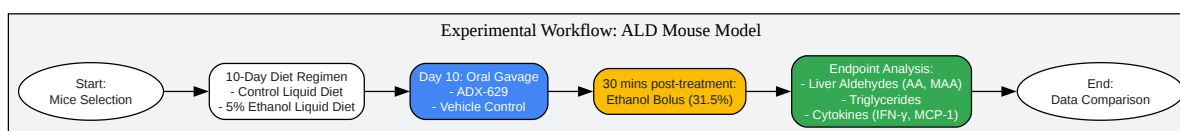
Parameter Measured	Outcome	P-value
Dermal Flushing	Reduced compared to placebo	$p = 0.0007$
Romberg Test Balance Time	Increased compared to placebo	$p = 0.02$
Acetaldehyde Levels	Lowered compared to placebo	$p = 0.03$
Total Cholesterol	Statistically lower than placebo	$p = 0.02$
LDL Cholesterol	Statistically lower than placebo	$p = 0.047$

Experimental Protocols

Chronic/Binge Mouse Model of Alcoholic Liver Disease

This study was designed to assess the efficacy of ADX-629 in a model that mimics chronic and heavy alcohol consumption.

- Model: A chronic/binge mouse model of Alcoholic Liver Disease (ALD) was utilized.
- Dietary Regimen: Mice were fed an alcohol-containing (5%) liquid diet or a control diet for 10 days.
- Treatment Administration: On the final day, mice were treated with ADX-629 via oral gavage 30 minutes prior to receiving a bolus gavage of 31.5% ethanol.
- Experimental Groups: The study included four main groups for comparison:
 - Control diet, no ADX-629
 - Control diet + ADX-629
 - Ethanol diet, no ADX-629
 - Ethanol diet + ADX-629
- Endpoints: Key endpoints included levels of liver acetaldehyde (AA), liver malondialdehyde-acetaldehyde (MAA), anti-MAA antibodies, triglycerides, and pro-inflammatory cytokines.



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Caption: Experimental workflow for the preclinical ALD mouse model.

Phase 2 Alcohol Challenge Clinical Trial

This study was designed to evaluate the effect of ADX-629 on the signs of acute alcohol intoxication in human subjects.

- **Study Design:** A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial. Twenty-three subjects were exposed to both ADX-629 and placebo.
- **Treatment Administration:** ADX-629 or a matching placebo was administered twice before exposure to alcohol and once afterward.
- **Endpoints:** Primary endpoints focused on safety and tolerability. Secondary endpoints included signs of intoxication (dermal flushing, Romberg test for balance) and levels of the ethanol metabolite acetaldehyde.

Conclusion

Acloproxalap (ADX-629) is a novel, quinoline-based RASP inhibitor with a well-defined chemical structure. Its mechanism of action, centered on the scavenging of pro-inflammatory aldehydes, represents an innovative, upstream approach to modulating the immune system. Preclinical and Phase 2 clinical data have demonstrated its ability to reduce aldehyde load and markers of inflammation and cellular damage in conditions such as alcoholic liver disease and acute alcohol intoxication. These findings support the continued development of **Acloproxalap** and other RASP modulators for a range of systemic immune-mediated and metabolic diseases.

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